Product packaging for Clerodin(Cat. No.:)

Clerodin

Cat. No.: B1206636
M. Wt: 434.5 g/mol
InChI Key: CNIWQELMLPUFOS-NVSXQWMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clerodin, also known as 3-Deoxycaryoptinol, is a natural clerodane diterpene isolated from plants such as Clerodendrum infortunatum . It is characterized by a complex structure that includes a furo[2,3-b]furan ring moiety, which has been a subject of interest in synthetic chemistry . This compound is part of a broader class of furanoditerpenoids, where the furan ring is known to contribute to significant biological activity by enabling interactions with cellular components . Recent investigative studies have highlighted the potential of this compound as a promising anticancer agent. Research on human monocytic leukemia (THP-1) cells demonstrates that this compound selectively induces apoptosis, a programmed cell death, in the cancer cells without exhibiting cytotoxicity against normal human peripheral blood cells . The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS) and the upregulation of the key apoptotic executioner protein, caspase-3 . Furthermore, this compound has been shown to selectively target the G2/M phase of the cell cycle in THP-1 cells, a feature common to many anticancer molecules . Historically, this compound and related clerodane diterpenes have also been studied for their potent insect antifeedant properties . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O7 B1206636 Clerodin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O7

Molecular Weight

434.5 g/mol

IUPAC Name

[(4R,4aR,5S,7R,8S,8aR)-8-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1

InChI Key

CNIWQELMLPUFOS-NVSXQWMQSA-N

SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4C=CO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C

Canonical SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

Origin of Product

United States

Structural Elucidation and Stereochemical Characterization of Clerodin

Stereochemical Nomenclature and Classification

The stereochemistry of clerodane diterpenes, including clerodin, is intricate and forms the basis of their classification. These compounds are categorized based on the configuration at their ring fusion and the relative orientations of substituents at C-8 and C-9. cenmed.complantaedb.comcdutcm.edu.cnnih.govnih.govcdutcm.edu.cnnih.gov

Neo-Clerodane and Ent-Neo-Clerodane Systems

A significant revision in the absolute stereochemistry of this compound, published by Merritt and Ley in 1992, led to a standardized nomenclature for the clerodane series. cenmed.complantaedb.comcdutcm.edu.cnuni.lu According to this revised terminology:

Neo-clerodanes (formerly referred to as ent-clerodanes) possess the same absolute stereochemistry as this compound. cenmed.complantaedb.comcdutcm.edu.cnnih.govuni.lu

Ent-neo-clerodanes are enantiomeric to this compound. cenmed.complantaedb.comcdutcm.edu.cnnih.govuni.lu

Neo-clerodanes are numerically predominant within the broader clerodane family. cenmed.comcdutcm.edu.cn Further classification of natural neo-clerodanes divides them into seven distinct types, based on variations in their C-11–C-16 side chain moiety and the decalin core. cenmed.com

Configurational Aspects of Ring Fusions (cis/trans)

Clerodane diterpenes exhibit two primary types of ring fusion for their decalin core: cis and trans. nih.gov This fusion occurs at the C-5:C-10 positions. This compound itself is a prime example of a clerodane with a 5:10 trans ring fusion, a characteristic found in approximately 75% of all known clerodanes. cenmed.complantaedb.comcdutcm.edu.cnnih.govnih.govcdutcm.edu.cnnih.gov This trans ring junction is particularly common in compounds isolated from the Lamiaceae plant family, the botanical source of this compound. cenmed.comalliedacademies.orgcdutcm.edu.cn In contrast, about 25% of clerodanes, such as columbin, feature a 5:10 cis ring fusion, which is more frequently observed in species from the Euphorbiaceae, Flacourtiaceae (Salicaceae), and Menispermaceae families. cenmed.complantaedb.comcdutcm.edu.cnnih.govnih.govcdutcm.edu.cnnih.gov

The stereochemical relationship of fused rings, like those in the decalin system of clerodanes, refers to the relative orientation of the hydrogens at the shared carbons. In a cis fusion, these hydrogens are on the same side of the ring, while in a trans fusion, they are on opposite sides.

The distribution of ring fusion types among clerodanes is summarized in the table below:

Ring Fusion TypePercentage of ClerodanesExemplar CompoundCommon Plant Families
5:10 trans~75%This compoundLamiaceae, Compositae (Asteraceae) cenmed.comcdutcm.edu.cn
5:10 cis~25%ColumbinEuphorbiaceae, Flacourtiaceae (Salicaceae), Menispermaceae cenmed.comcdutcm.edu.cn

Stereochemistry at Chiral Centers (e.g., C-8, C-9, C-15)

Beyond the ring fusion, the stereochemistry at specific chiral centers further defines the structural diversity of clerodanes. Notably, the relative configurations at C-8 and C-9 are crucial for classification. cenmed.complantaedb.comcdutcm.edu.cnnih.govnih.govcdutcm.edu.cnnih.gov Combined with the ring fusion, these configurations lead to four distinct types of clerodane skeletons:

trans-cis (TC)

trans-trans (TT)

cis-cis (CC)

cis-trans (CT) cenmed.complantaedb.comcdutcm.edu.cnnih.govnih.govcdutcm.edu.cnnih.gov

In the majority of clerodanes, the C-17 and C-20 substituents attached at C-8 and C-9, respectively, exhibit a cis relationship. cenmed.comcdutcm.edu.cnnih.gov The C-11–C-16 side chain also contributes to the stereochemical complexity; for instance, the γ-lactone structure at C-13 in this chain can adopt two possible configurations. cenmed.com Control over the configurations at chiral centers such as C-8, C-9, and C-10 is a significant challenge and focus in the total synthesis of clerodanes.

The classification based on ring fusion and chiral centers is detailed below:

Ring FusionC-8/C-9 Substituent ConfigurationClassification Abbreviation
transcisTC
transtransTT
ciscisCC
cistransCT

Determination of Absolute Configuration

The determination of the absolute configuration of this compound and other clerodane diterpenoids is a critical step in their complete structural characterization. Historically, there was some confusion in the literature regarding the absolute stereochemistry of clerodanes, which was clarified by the revision of this compound's absolute stereochemistry. cenmed.complantaedb.comcdutcm.edu.cnuni.lu

Several advanced spectroscopic and crystallographic techniques are employed for this purpose:

X-ray Diffraction Analysis: Single-crystal X-ray diffraction is a powerful method to directly establish the absolute configuration of crystalline compounds. This technique was used to confirm the absolute configuration of clerodendrin (B1669170) A, an antipode of this compound (with differences at C-2, C-3, and C-8). It has also been applied to other clerodanes like cephaloziellin O. cenmed.com

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is widely recognized as an effective method for determining the absolute configurations of chiral natural products. The comparison of experimental CD spectra with theoretically calculated electronic circular dichroism (ECD) spectra is a common approach to establish absolute configurations for newly isolated clerodane diterpenoids. cenmed.com

Optical Rotation (OR): While less definitive on its own, optical rotation data can be used in conjunction with other methods, such as comparing the optical rotations of related compounds to infer stereochemical relationships, as seen with quasienantiomers. nih.gov Ab initio molecular orbital (MO) calculations of OR are also a useful computational method.

Modified Mosher's Method: This chemical derivatization method, which involves forming esters with chiral Mosher's acids, can be used to determine the absolute configuration of hydroxyl-bearing chiral centers, such as C-2 in caseargrewiin A. cenmed.com

The rigorous application of these methods has been essential in resolving ambiguities and accurately assigning the absolute stereochemistry across the diverse family of clerodane diterpenoids.

Biosynthetic Pathways of Clerodane Diterpenoids

Precursor Derivation from Isoprenoids

The carbon skeleton of all terpenoids, including clerodanes, is assembled from five-carbon (C5) isoprene units. These fundamental units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two distinct and spatially separated pathways within plant cells. univie.ac.atrsc.orgresearchgate.net

The direct precursor for all diterpenoids is the C20 molecule (E,E,E)-geranylgeranyl pyrophosphate (GGPP). biorxiv.orgwikipedia.org GGPP is formed through the sequential head-to-tail condensation of three molecules of IPP with one molecule of DMAPP. nih.gov This assembly is catalyzed by prenyltransferase enzymes, specifically geranylgeranyl diphosphate synthase (GGPPS). nih.gov GGPP then serves as the substrate for the first committed step in clerodane biosynthesis: the cyclization reaction catalyzed by diterpene synthases. nih.govresearchgate.net

Plants utilize two independent pathways to produce the universal C5 isoprenoid precursors, IPP and DMAPP. rsc.orgplos.org

The Mevalonate (MVA) Pathway: Located in the cytosol, the MVA pathway begins with acetyl-CoA. univie.ac.atplos.org It is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30), such as sterols. rsc.orgresearchgate.net

The Methylerythritol Phosphate (MEP) Pathway: This pathway operates in the plastids and starts with the condensation of pyruvate and glyceraldehyde 3-phosphate. rsc.orgresearchgate.net The MEP pathway is the primary source of precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), including carotenoids and chlorophylls. rsc.orgplos.org

Isotopologue labeling studies have demonstrated that the clerodane scaffold, including that of salvinorin A, originates from the plastidial MEP pathway. biorxiv.orgbiorxiv.org This confirms that the GGPP utilized for clerodane biosynthesis is synthesized within the plastids.

PathwayCellular CompartmentStarting MaterialsKey ProductsPrimary Contribution
Mevalonate (MVA) Pathway CytosolAcetyl-CoAIPP, DMAPPSesquiterpenes, Triterpenes (Sterols)
Methylerythritol Phosphate (MEP) Pathway PlastidsPyruvate, Glyceraldehyde 3-phosphateIPP, DMAPPMonoterpenes, Diterpenes (Clerodanes), Carotenoids

Key Enzymatic Transformations in Clerodane Biogenesis

Once GGPP is formed, its transformation into the vast array of clerodane structures is orchestrated by two main classes of enzymes: diterpene synthases that construct the core skeleton and tailoring enzymes that perform subsequent modifications.

The formation of the clerodane backbone from the linear GGPP precursor is a critical step catalyzed by Class I and Class II diterpene synthases (diTPSs). The biosynthesis is initiated by a proton-initiated cationic cycloisomerization of GGPP, catalyzed by a Class II diTPS, to generate a bicyclic labdane-type diphosphate intermediate, such as copalyl diphosphate (CPP). nih.govbiorxiv.org

This labdane intermediate then undergoes a significant rearrangement. This process, catalyzed by a Class I diTPS, involves a cascade of methyl and hydride shifts to convert the labdane skeleton into the clerodane framework. nih.govbiorxiv.org A key example is the clerodienyl diphosphate synthase 1 (PvCPS1) from switchgrass, which stereoselectively transforms GGPP into cis-trans-clerodienyl diphosphate (CLPP). nih.govosti.gov This enzymatic reaction confirms the direct conversion of the universal diterpene precursor into a specific clerodane scaffold. nih.gov

Following the initial cyclization and rearrangement, the basic clerodane skeleton is subjected to extensive modifications by a suite of "tailoring" enzymes. These enzymes introduce functional groups and alter the oxidation state of the molecule, leading to the immense structural diversity observed in this family of compounds. rsc.org

Among the most important tailoring enzymes are the Cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for a wide range of oxidative reactions, including hydroxylations, epoxidations, and C-C bond formations or cleavages. mdpi.comnih.govresearchgate.net A specific example is found in the biosynthesis of the potent psychotropic clerodane, salvinorin A, in Salvia divinorum. After the formation of the initial clerodane core, the enzyme CYP728D26 has been identified as catalyzing a C18 oxygenation on the clerodane backbone, a crucial step en route to the final active compound. nih.gov Such oxidative modifications are critical for the biological activities of many clerodane diterpenoids.

Proposed Biogenetic Routes to Diverse Clerodane Skeletons

The structural diversity of clerodanes extends to the stereochemistry of the decalin ring junction and the substituents at key positions. The proposed biogenetic route from the labdane precursor helps explain this diversity. nih.gov

The rearrangement from the labdane skeleton can occur through different mechanisms, leading to distinct stereochemical outcomes.

A concerted process , involving a C-4α to C-5α methyl group migration, is proposed to yield only trans-clerodanes. nih.gov

A stepwise process may proceed through a partially rearranged halimane-type intermediate. nih.gov This intermediate allows for greater conformational flexibility before the final rearrangement, potentially giving rise to both cis and trans fused clerodane skeletons. nih.gov

This biosynthetic plasticity results in four main classifications of the clerodane skeleton based on the relative stereochemistry at the A/B decalin ring fusion (C-5/C-10) and the orientation of side chains at C-8 and C-9. wikipedia.orgnih.gov Furthermore, the absolute stereochemistry distinguishes between neo-clerodanes (which share the same absolute configuration as the namesake compound clerodin) and their enantiomeric counterparts, the ent-neo-clerodanes. wikipedia.org

Stereochemical FeatureClassification TypeDescription
Ring Fusion & Side Chains trans-cis (TC)trans fusion of decalin rings; cis relationship of C-8/C-9 substituents.
trans-trans (TT)trans fusion of decalin rings; trans relationship of C-8/C-9 substituents.
cis-cis (CC)cis fusion of decalin rings; cis relationship of C-8/C-9 substituents.
cis-trans (CT)cis fusion of decalin rings; trans relationship of C-8/C-9 substituents.
Absolute Stereochemistry neo-clerodaneRefers to the specific absolute configuration found in this compound.
ent-neo-clerodaneThe enantiomer (mirror image) of the neo-clerodane configuration.

Chemical Synthesis and Derivatization of Clerodin and Analogues

Total Synthesis Strategies

Total synthesis endeavors for clerodin and other clerodanes aim to construct the entire molecular framework from simpler precursors, often requiring elegant strategies to control stereochemistry and form multiple rings.

The decalin ring system, a bicyclic carbon framework, is a central structural motif in clerodane diterpenoids, including this compound. Its stereoselective construction, typically involving four contiguous stereogenic centers, is a critical step in total synthesis. Major strategies for achieving stereocontrol in the decalin ring include:

Diastereoface-selective reactions on a rigid ring: This approach leverages the inherent rigidity of a pre-formed ring to direct the stereochemical outcome of subsequent reactions.

Conformational preference of a rigid ring structure in an equilibrium condition: Exploiting the favored conformation of a ring system under equilibrium can guide the formation of desired stereoisomers.

Diastereoselective cyclization: Intramolecular cyclization reactions are designed to preferentially form one diastereomer over others.

For instance, some approaches have focused on converting hydrindane moieties into decalin derivatives through stereospecific dyotropic reactions. Approximately 75% of clerodanes feature a 5:10 trans ring fusion, as exemplified by this compound, while about 25% have a cis ring fusion.

Several powerful synthetic transformations and reactions have been instrumental in the total synthesis of this compound and its analogues:

Diels-Alder Cycloadditions: This pericyclic reaction is a frequently employed strategy for constructing cyclic systems with high stereocontrol. In the context of this compound synthesis, Diels-Alder reactions have been utilized to build the decalin core. For example, intramolecular Diels-Alder reactions have been key transformations in the concise total synthesis of neoclerodane diterpenes like salvinorin A. The use of 1,3-dienylboronates in Diels-Alder reactions has also been explored as a strategy towards this compound. These reactions can be followed by allylboration, leading to the formation of complex polycyclic structures with control over multiple stereogenic centers.

Vaultier Tandem Reaction: The Vaultier tandem sequence, often involving Diels-Alder cycloaddition followed by allylboration, has been successfully applied in the synthesis of advanced this compound intermediates. This three-component version of the Vaultier tandem sequence has allowed for the synthesis of highly functionalized precursors of this compound with good diastereocontrol.

Radical Additions: Radical cyclization reactions, particularly those mediated by transition metal salts like Mn(OAc)3, have been used to form carbon-carbon bonds and construct dihydrofuran moieties, which are present in this compound. These reactions involve the addition of α-carbon radicals to unsaturated systems.

Wittig Reactions: While not explicitly detailed in the provided search results for this compound's synthesis, Wittig reactions are common in organic synthesis for forming carbon-carbon double bonds and are often part of multi-step synthetic routes to complex natural products.

Enantioselective synthesis is crucial for producing a single enantiomer of a chiral compound, which is often essential for biological activity. Enantioselective total syntheses of neoclerodane diterpenes, such as (−)-salvinorin A, have been reported, where stereogenic centers are installed with excellent enantioselectivity and subsequent diastereoselectivity is controlled by the substrate. Approaches to clerodane diterpenoids have also involved enantioselective routes, for example, starting from chiral naphthalene (B1677914) derivatives to build the A4-3-octalone intermediate. Catalytic asymmetric [4+1] cycloadditions have also been developed for the synthesis of 2,3-dihydrofurans, which are structural subunits of this compound. Furthermore, desymmetrization strategies, which involve transforming symmetrical precursors into chiral molecules, have emerged as powerful methods for efficient and stereocontrolled natural product total synthesis.

The synthesis of polycyclic clerodane systems, including the structurally complex 19-nor-clerodanes, has been a significant area of research. These compounds often feature a compact and densely-functionalized decalin core, a spiro γ-lactone unit, and a fused α,β-unsaturated-γ-lactone moiety.

19-nor-Clerodanes: Synthetic efforts towards 19-nor-clerodanes with a spiro γ-lactone at C9 have been limited due to their structural complexity. However, racemic total syntheses have been reported using Diels-Alder approaches for the construction of the cis-decalin ring system. Enantioselective syntheses of 19-nor-clerodanes, such as (−)-teucvidin, have been achieved using diastereoselective Michael/Conia ene cascade cyclization reactions to rapidly establish the cis-decalin skeleton. Collective asymmetric total syntheses of multiple pentacyclic 19-nor-clerodane diterpenoids have also been reported, utilizing a common cis-decalin intermediate obtained via an ytterbium-catalyzed asymmetric inverse-electron-demand Diels-Alder reaction.

Semi-Synthesis and Chemical Modification

Semi-synthesis involves chemical modifications of naturally occurring compounds to produce new derivatives with altered properties or to facilitate structural elucidation.

This compound can undergo chemical modifications to yield various derivatives. A notable example is deacetylthis compound (DCLD), which can be prepared from this compound through deacetylation. This transformation typically involves treating this compound with a methanolic potassium hydroxide (B78521) solution. The reaction is monitored by thin-layer chromatography (TLC), and after completion, the deacetylated product is isolated, often as white crystals.

Semi-synthetic clerodane diterpenoids have also been developed, such as 16(R and S)-phenylamino-cleroda-3,13(14), Z-dien-15,16 olide (PGEA-AN), derived from 16-oxo-cleroda-3,13(14)E-diene-15-oic acid. These modifications are often aimed at exploring structure-activity relationships and developing compounds with specific biological activities.

Side-Chain Modifications

Side-chain modifications represent a key strategy in the derivatization of this compound and its analogues, allowing for the fine-tuning of their biological activities and physicochemical properties. Chemical modification of the insect antifeedant this compound hemiacetal has successfully yielded a series of side-chain modified structures, which were subsequently evaluated for their biological effects.

In the context of neoclerodane diterpenes, such as salvinorin A, extensive research has focused on manipulating specific positions within the molecule. Modifications have primarily targeted the acetate (B1210297) group at C-2 and the furan (B31954) ring. Additionally, chemical strategies have been developed to generate analogues at other crucial sites, including the C-1 ketone, the C-4 methyl ester, and the C-17 lactone functionalities. These targeted modifications highlight the versatility of synthetic approaches in altering the side-chain functionalities of clerodane-type structures.

Beyond traditional chemical synthesis, microbial biotransformation has emerged as an efficient and environmentally friendly method for introducing specific modifications. This technique has been utilized to regioselectively and stereoselectively introduce hydroxyl and acetyl groups at various positions in neo-clerodanes. For instance, biotransformation of scutebarbatine F, a neo-clerodane diterpene, by Streptomyces sp. CPCC 205437 led to the isolation of new metabolites with introduced hydroxyl groups at C-2 and C-18, followed by the acetylation of the 18-hydroxyl group. These examples underscore the diverse methodologies employed for side-chain modifications of this compound and its analogues.

Design and Synthesis of Clerodane Analogues

The design and synthesis of clerodane analogues are driven by the desire to explore the vast chemical space associated with this diterpenoid class and to identify compounds with improved or novel biological activities. The clerodane framework is characterized by a decalin skeleton, which typically contains four contiguous stereogenic centers. The stereoselective construction of this decalin ring is central to the synthesis of clerodane diterpenoids.

Major strategies for achieving stereo-control in the synthesis of clerodane analogues include diastereoface-selective reactions on rigid rings, leveraging the conformational preference of rigid ring structures under equilibrium conditions, and diastereoselective cyclization. The structural diversity within the clerodane family is further categorized by the stereochemical configurations at the ring fusion and of the substituents at C-8 and C-9, leading to trans-cis (TC), trans-trans (TT), cis-cis (CC), and cis-trans (CT) types. Approximately 25% of clerodanes exhibit a cis ring fusion, while 75% possess a 5:10 trans ring fusion.

The total synthesis of clerodane diterpenoids is considered highly challenging due to their unique amalgamation of rings, numerous stereocenters, and complex oxygenation patterns. Despite these complexities, significant advancements have been made in developing methodologies for their construction.

Scaffold modification and Diversity-Oriented Synthesis (DOS) are pivotal approaches in generating a wide array of clerodane analogues. DOS is a synthetic paradigm that focuses on creating collections of structurally diverse small molecules from a common starting point or through complexity-generating reactions, often followed by diversification steps. This approach is particularly valuable for systematically exploring chemical space and generating high-quality small-molecule collections for biological investigations.

Neoclerodanes represent a subtype of clerodanes that share the same absolute stereochemistry as this compound. Semi-synthetic methods have been extensively applied to modify the neoclerodane scaffold, as exemplified by efforts to alter the structure of salvinorin A. These modifications aim to alter the core structure while maintaining or enhancing desired biological properties.

Total synthesis efforts often prioritize the stereocontrolled construction of the decalin core and the precise installation of oxygenated functionalities. For instance, total syntheses of trans-clerodane natural products have successfully employed the coupling of oxacyclic and trans-hydronaphthalene fragments. A critical step involves the stereoselective formation of the C9-quaternary carbon stereocenter via 1,6-addition of tertiary cuprates or radicals to β-vinylbutenolide. Another strategy for synthesizing clerodane diterpenoids, such as (±)-sacacarin, involves a double annulation sequence (double Michael, Pinner, and Dieckmann reactions) utilizing a tethered carbon diacid and 3-butyn-2-one. Recent advancements in total synthesis have also leveraged ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reactions of 2-pyrones to construct highly functionalized cis-decalin scaffolds, paving the way for the collective synthesis of pentacyclic 19-nor-clerodanes.

The preparation of bioactive analogue libraries of this compound and its derivatives is a direct response to the wide array of biological activities exhibited by clerodane diterpenoids. These activities include antimicrobial, anti-inflammatory, antiprotozoal, and antitumoral properties, making them attractive candidates for drug discovery.

Synthetic efforts have led to the creation of novel clerodane derivatives with improved biological profiles. For example, new nitrogenated derivatives synthesized from trans-dehydrocrotonin, a major bioactive metabolite from the Amazonian medicinal plant Croton cajucara, demonstrated greater cytotoxic activities against Ehrlich carcinoma and K562 leukemia cells compared to the natural product. These derivatives also exhibited a strong inhibitory effect on DNA-topoisomerase I.

Libraries of neo-clerodane derivatives have been systematically designed and synthesized, leading to the identification of compounds with significant antiosteoporosis activity. A notable example is compound 34, a chemically modified natural neo-clerodane from Ajuga decumbens, which showed substantially improved inhibition of osteoclastogenesis and enhanced osteogenic promotion through its antagonism of peroxisome proliferator-activated receptor-γ (PPARγ).

Furthermore, structural modifications of salvinorin A, a neoclerodane diterpene, have resulted in the synthesis of novel neoclerodane diterpenes that exhibit affinity and activity at opioid receptors, including the discovery of non-nitrogenous μ opioid receptor agonists. These findings underscore the potential of clerodane scaffolds as a basis for developing new therapeutic agents. In another study, three novel clerodane diterpene analogues were synthesized from 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide through reactions with primary amines, which demonstrated notable anti-mycobacterial activity against Mycobacterium tuberculosis MTB H37Rv.

Structure Activity Relationship Sar Studies of Clerodane Diterpenoids

Correlating Structural Features with Biological Activities

A key finding in the SAR of anti-inflammatory clerodane diterpenoids is the essentiality of a lactone ring between C-18 and C-19 for anti-inflammatory activity. nih.gov Furthermore, compounds with a 13-spiro-α,β-unsaturated-γ-lactone moiety have been identified as exhibiting cytotoxic and antimicrobial activities. bas.bg

Identification of Pharmacophoric Groups

Pharmacophoric groups are the essential molecular features that enable a compound to interact with a specific biological target and elicit a biological response. studydrive.netmdpi.com In clerodane diterpenoids, several key moieties have been identified as indispensable for their diverse biological activities.

Role of Furan (B31954) and γ-Lactone Moieties

The furan ring in the side chain of clerodane diterpenoids is frequently cited as an indispensable structural requirement for biological activity, particularly for antifeedant effects. nih.govconicet.gov.aracs.org Studies suggest that the presence of a furan group in the side chain is mandatory for an acceptable antifeedant effect in this series of compounds. conicet.gov.ar The conformational flexibility of the β-furyl group's torsion angle can also be an important factor contributing to biological activity. acs.org Furan derivatives, in general, are known to possess a wide spectrum of biological activities, including antimicrobial and anti-inflammatory properties, with the furan ring system being a common structural motif in many natural products. orientjchem.orgnih.gov

The γ-lactone moiety also plays a significant role in the biological activities of clerodane diterpenoids. For example, some clerodanes contain an α,β-unsaturated-γ-lactone or lactol ring formed by carbons C-13 to C-16. nih.gov In neo-clerodane diterpenoids, an α,β-unsaturated-γ-lactone moiety with an exocyclic conjugated double bond has been found necessary for maintaining and increasing anti-inflammatory activity. researchgate.net The presence of a 13-spiro-connected γ-lactone is linked to cytotoxic and antimicrobial effects. bas.bg

Importance of Carbonyl α,β-Unsaturated and Spiro-Epoxide Functionalities

Beyond the furan and γ-lactone moieties, the presence of a carbonyl α,β-unsaturated group or a spiro-epoxide functionality is considered crucial for the biological response of clerodane diterpenoids. nih.govconicet.gov.arresearchgate.net These functionalities often act as electrophilic centers, capable of interacting with nucleophilic sites on biological targets. mdpi.comnih.gov

For instance, in antifeedant activity, a furan ring in the side chain combined with a carbonyl α,β-unsaturated (or spiro-epoxide) group appears to be indispensable. conicet.gov.arresearchgate.net Conformational studies indicate an optimal interatomic distance between these two moieties, typically ranging from 9.5 to 10.5 Å, for effective biological response. nih.govconicet.gov.arresearchgate.net

Influence of Stereochemistry on Biological Responses

Stereochemistry, particularly the absolute configuration of chiral centers, significantly influences the biological activities of clerodane diterpenoids. Neo-clerodanes, which share the same absolute stereochemistry as Clerodin, are the predominant type found in nature. nih.govrsc.orgwikipedia.org

Comparative SAR Studies with Other Natural Products

Comparative SAR studies provide insights into common mechanistic features across different classes of natural products. For antifeedant activity, clerodane diterpenoids have been compared with withanolides and azadirachtin (B1665905). conicet.gov.arresearchgate.net These studies indicate a similar stereoelectronic response among these chemically distinct classes of compounds, suggesting a closely related chemical mechanism for their antifeedant effects. conicet.gov.arresearchgate.net

Another notable comparison involves Salvinorin A, a neo-clerodane diterpene from Salvia divinorum, which is a potent and selective agonist for κ-opioid receptors. nih.govrsc.orgumich.edu SAR studies on Salvinorin A and its derivatives have highlighted specific structural requirements for κ-opioid activity, such as an acetyl group at the C(2) atom and trans-fused B/C rings with a β-orientated H-atom at C(8). umich.edu This demonstrates how specific structural features within the clerodane scaffold can confer highly specialized biological activities, allowing them to act as novel probes for opioid receptor-mediated phenomena. nih.gov

The cytotoxic potential of this compound has also been compared to colchicine (B1669291), revealing that both compounds interact at a common site on tubulin, suggesting a similar mechanism of action despite their different chemical groups. biorxiv.org

Data Tables

Table 1: Key Pharmacophoric Groups and Their Associated Biological Activities in Clerodane Diterpenoids

Pharmacophoric GroupAssociated Biological ActivityReference
Furan Ring (in side chain)Insect Antifeedant, Antimicrobial, Anti-inflammatory nih.govconicet.gov.aracs.orgorientjchem.orgnih.gov
γ-Lactone MoietyAnti-inflammatory, Cytotoxic, Antimicrobial nih.govnih.govbas.bgresearchgate.net
Carbonyl α,β-Unsaturated GroupInsect Antifeedant nih.govconicet.gov.arresearchgate.net
Spiro-Epoxide FunctionalityInsect Antifeedant nih.govconicet.gov.arresearchgate.net
Lactone Ring (C-18/C-19)Anti-inflammatory nih.gov
13-Spiro-α,β-Unsaturated-γ-LactoneCytotoxic, Antimicrobial bas.bg

Table 2: Optimal Interatomic Distance for Antifeedant Activity

Moieties InvolvedOptimal Interatomic Distance (Å)Associated ActivityReference
Furan Ring and Carbonyl α,β-Unsaturated/Spiro-Epoxide Group9.5 - 10.5Insect Antifeedant nih.govconicet.gov.arresearchgate.net

Biological Activities and Mechanistic Investigations in Preclinical and Cellular Models

Insect Antifeedant and Insecticidal Activities

Clerodin is recognized for its strong antifeedant and insecticidal properties, making it a subject of interest for natural pest control strategies.

Studies have demonstrated this compound's efficacy in deterring insect feeding and inhibiting their growth. In no-choice tests, this compound (CL) exhibited 91.54% antifeedant activity against third-instar larvae of Helicoverpa armigera after 24 hours at a concentration of 5,000 ppm. This activity was notably higher than that of azadirachtin (B1665905), a well-known natural pesticide, which showed 85.36% antifeedant activity under the same conditions. bioone.orgnih.gov The Antifeedant Index (AI50) values for this compound against H. armigera were determined to be 6 ppm in choice tests and 8 ppm in no-choice tests. researchgate.net Furthermore, this compound demonstrated growth inhibitory activity against Helicoverpa armigera with a growth inhibition index (GI50) value of 13 ppm. researchgate.net It has also been reported as an effective antifeedant against Spodoptera litura at a concentration of 10 mg cm⁻² of leaf. researchgate.net While this compound shows significant antifeedant and growth inhibitory effects, its direct insecticidal activity (leading to mortality) was not found to be statistically significant compared to control groups, even at high concentrations. researchgate.net

Table 1: Antifeedant and Growth Inhibitory Activities of this compound

Insect SpeciesAssay TypeConcentrationObserved EffectCitation
Helicoverpa armigeraNo-choice test5,000 ppm91.54% Antifeedant Activity (24 hr) bioone.orgnih.gov
Helicoverpa armigeraChoice testAI50: 6 ppmAntifeedant Activity researchgate.net
Helicoverpa armigeraNo-choice testAI50: 8 ppmAntifeedant Activity researchgate.net
Helicoverpa armigeraGrowth InhibitionGI50: 13 ppmGrowth Inhibitory Activity researchgate.net
Spodoptera lituraAntifeedant10 mg cm⁻² of leafEffective Antifeedant researchgate.net

The antifeedant action of clerodane diterpenoids, including this compound, is believed to involve the disruption of insect molting and feeding behavior. Structure-activity relationship (SAR) studies on clerodane compounds suggest that stereoelectronic factors play a more crucial role than hydrophobic aspects in determining their antifeedant activity. Key structural features, such as a furan (B31954) ring in the side chain and a carbonyl α,β-unsaturated (or spiro-epoxide) group, appear to be indispensable for the biological response. An optimal interatomic distance ranging between 9.5 and 10.5 Å between these moieties has been identified as important for activity. While the precise molecular mechanism remains to be fully elucidated, the observed stereoelectronic complementarity among clerodanes, withanolides, and azadirachtin suggests a potentially similar chemical mechanism underlying their antifeedant effects. fishersci.no

Cytotoxic and Antiproliferative Activities

Beyond its effects on insects, this compound has demonstrated significant cytotoxic and antiproliferative activities in various cancer models.

This compound has shown selective toxicity towards cancer cells while exhibiting minimal effects on normal cells.

Breast Carcinoma: this compound displayed significant cytotoxic activity against the human breast carcinoma cell line (MCF-7), with an IC50 value of 30.88 ± 2.06 μg/mL. Importantly, cell viability studies indicated that this compound showed toxicity to MCF-7 cells but no significant toxicity towards normal human lymphocyte cells (HLCs). nih.govacs.orgresearchgate.net

Leukemia: this compound, identified as 3-deoxycaryoptinol, has been shown to selectively induce apoptosis in human monocytic leukemia (THP-1) cells. This effect is accompanied by the upregulation of apoptotic protein caspase-3. researchgate.net

Pediatric Cancers: While direct data for this compound on pediatric cancer cell lines are limited in the current search, other clerodane diterpenes demonstrate activity in this area. For instance, corymbulosin X, another compound within the clerodane class, has exhibited significant antiproliferative and cytotoxic activities against several pediatric cancer cell lines, including Ewing sarcoma (A-673), rhabdomyosarcoma (SJCRH30), medulloblastoma (D283), and hepatoblastoma (Hep293TT). researchgate.netresearchgate.net This suggests a broader anticancer potential within the clerodane diterpenoid family.

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

Cancer Cell LineType of CancerIC50 Value (μg/mL)Effect on Normal CellsCitation
MCF-7Human Breast Carcinoma30.88 ± 2.06No toxicity to HLCs nih.govacs.orgresearchgate.net
THP-1Human Monocytic LeukemiaNot specifiedSelective apoptosis researchgate.net

The anticancer mechanisms of this compound are multifaceted, involving cellular and molecular pathways critical for cancer cell survival and proliferation.

This compound's cytotoxic effect on MCF-7 breast carcinoma cells is associated with an enhanced production of intracellular reactive oxygen species (ROS) and a reduction in the content of reduced glutathione (B108866). nih.govacs.orgresearchgate.net Furthermore, this compound has been observed to exhibit actions similar to colchicine (B1669291), a known microtubule-destabilizing agent. These actions include the induction of mitotic abnormalities such as microtubule destabilization, metaphase arrest, and polyploidy. Molecular docking analyses have indicated that this compound and colchicine interact at a common site on the tubulin residue, suggesting a shared mechanism of action. This compound treatment also leads to chromosomal stickiness and a time- and concentration-dependent retardation of root growth. nih.gov

A key mechanism underlying this compound's anticancer potential is its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound selectively triggers apoptosis in human monocytic leukemia (THP-1) cells and concurrently upregulates the expression of apoptotic protein caspase-3. researchgate.net The induction of apoptosis is a critical defense mechanism against cancer development, as it eliminates potentially harmful or abnormal cells. nih.govwikipedia.org Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-dependent) pathway and the intrinsic (mitochondrial) pathway. Both pathways ultimately converge to activate effector caspases, leading to the characteristic morphological and biochemical changes of apoptotic cell death. bioone.orgnih.govwikipedia.org Many natural compounds with anticancer properties are known to induce apoptosis by modulating the balance between pro-apoptotic and anti-apoptotic proteins, thereby overcoming the resistance of cancer cells to cell death. bioone.orgwikipedia.org The observed increase in caspase activity by this compound aligns with this general mechanism of apoptosis induction.

Molecular and Cellular Mechanisms

Modulation of Reactive Oxygen Species (ROS) Levels

This compound has been demonstrated to modulate intracellular levels of reactive oxygen species (ROS). Studies in human breast carcinoma MCF-7 cells revealed that this compound enhances the production of intracellular ROS, a critical aspect of its anticancer mechanism acs.orgnih.govresearchgate.net. The generation of intracellular ROS was quantified using 2′,7′-dichlorodihydro fluorescein (B123965) diacetate (H₂DCFDA), where an increase in the fluorescence intensity of 2′,7′-dichlorofluorescein (DCF) indicated elevated ROS levels acs.orgnih.govresearchgate.netresearchgate.net. This accumulation of ROS can disrupt cellular redox homeostasis, potentially leading to cellular dysfunction and death acs.orgnih.gov.

Depletion of Reduced Glutathione (GSH)

A significant mechanistic finding associated with this compound is its capacity to deplete reduced glutathione (GSH) content in cells, specifically observed in MCF-7 cells acs.orgnih.govresearchgate.net. Glutathione plays a crucial role in maintaining cellular redox balance and detoxifying xenobiotics acs.orgnih.gov. The reduction in GSH levels, measured spectrophotometrically after reaction with DTNB solution, is linked to the disruption of redox homeostasis, which in turn contributes to the accumulation of ROS acs.orgnih.govresearchgate.netresearchgate.net. Cancer cells, often characterized by high levels of oxidative stress, exhibit heightened sensitivity to GSH deficiency, making this a potential therapeutic vulnerability nih.gov. This compound induces the conversion of GSH to its oxidized form, glutathione disulfide (GSSG), further indicating its impact on cellular redox state researchgate.net.

Microtubule Destabilization and Mitotic Abnormalities (G2/M Phase Arrest)

This compound has been shown to induce microtubule destabilization, leading to significant mitotic abnormalities and cell cycle arrest biorxiv.orgresearchgate.netdntb.gov.uaresearchgate.netbiorxiv.orgresearchgate.net. In human peripheral blood lymphocytes (HPBLs), human embryonic kidney cells (HEK-293), and Allium cepa root apical meristem cells, purified this compound increased metaphase frequency biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net. Furthermore, flow cytometric analysis in MCF-7 cells demonstrated that this compound treatment (200 µg/mL for 24 hours) resulted in an increase in G2/M phase frequencies from 6.10% to 16.25% biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net. Confocal microscopy imaging of tubulin in this compound-treated MCF-7 cells confirmed a reduction in the tubulin network, indicative of microtubule depolymerization biorxiv.orgresearchgate.netdntb.gov.uaresearchgate.netbiorxiv.orgresearchgate.net. Molecular docking and LIGPLOT analyses suggest that this compound interacts with the colchicine binding site on α-tubulin, forming a hydrogen bond with Asn 101, which implies a similar mechanism of action to colchicine in inducing metaphase arrest, microtubule destabilization, and polyploidy biorxiv.orgresearchgate.netdntb.gov.uaresearchgate.netbiorxiv.orgresearchgate.net.

Cell LineTreatment (this compound)G2/M Phase Frequency (Control)G2/M Phase Frequency (Treated)Reference
MCF-7200 µg/mL for 24 h6.10%16.25% biorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net
Interaction with Cellular Signaling Pathways

In silico investigations, including network pharmacology and KEGG pathway analyses, have provided insights into this compound's potential interactions with various cellular signaling pathways. These analyses, based on this compound's binding potential with target proteins, identified several significant pathways associated with its target genes nih.govresearchgate.net. These include pathways related to prostate cancer, the PI3K-Akt signaling pathway, general pathways in cancer, the p53 signaling pathway, small-cell lung cancer, progesterone-mediated oocyte maturation, cell cycle, oocyte meiosis, measles, and fluid shear stress nih.govresearchgate.net. This suggests that this compound's biological activities may be mediated through its influence on these fundamental cellular processes and disease-associated pathways.

Anti-inflammatory Activities

In Vitro and Animal Model Studies

This compound is isolated from Clerodendrum infortunatum, a medicinal plant widely recognized for its anti-inflammatory properties acs.orgnih.govresearchgate.netijpsjournal.com. Extracts of Clerodendrum infortunatum have demonstrated significant anti-inflammatory effects in animal models. For instance, the methanol (B129727) extract of C. infortunatum leaves exhibited dose-dependent anti-inflammatory activity against carrageenan, histamine, and dextran-induced rat paw edema at doses of 250 and 500 mg/kg body weight researchgate.net. These effects were comparable to those of the reference drug phenylbutazone (B1037) ijpsjournal.comresearchgate.net. Additionally, the root extract of Clerodendrum viscosum, another source of clerodane diterpenoids, showed anti-inflammatory effects in xylene, croton oil, and cotton pellet tests in mice researchgate.netbanglajol.info. Beyond this compound itself, other clerodane diterpenoids have been reported to possess anti-inflammatory activities, including the inhibition of nitric oxide production in activated macrophages and efficacy in mouse ear edema models mdpi.comnih.gov.

Modulation of Inflammasome Pathways (e.g., NLRP3)

While direct studies on this compound's specific modulation of inflammasome pathways like NLRP3 are less detailed in the provided information, the broader class of clerodane diterpenoids, to which this compound belongs, has shown such activity. For example, specific clerodane diterpenoids (compounds 154, 155, 157, and 158) isolated from Callicarpa arborea have demonstrated potent inhibitory effects against the NLRP3 inflammasome mdpi.com. This inhibition involved the suppression of Caspase-1 activation and Interleukin-1 beta (IL-1β) release in reticulum cell sarcoma cells mdpi.com. This suggests that this compound, as a member of the clerodane diterpenoid family, may also exert its anti-inflammatory effects, at least in part, through the modulation of inflammasome pathways.

Antimicrobial Activities

This compound and related clerodane diterpenes exhibit diverse antimicrobial properties, including activity against bacteria and fungi.

Antibacterial Spectrum (Gram-Positive and Gram-Negative Bacteria)

This compound has demonstrated concentration-dependent antimicrobial effects against a range of microorganisms, encompassing both Gram-positive and Gram-negative bacterial strains. Studies have shown its inhibitory activity against pathogens such as Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa. nih.govnih.gov While effective, this compound typically requires higher concentrations to achieve similar inhibitory effects compared to standard antibiotics like chloramphenicol. nih.gov Generally, clerodane diterpenes, the chemical class to which this compound belongs, are recognized for their antibacterial properties. cdutcm.edu.cnctdbase.org

Table 1: Reported Antibacterial Activity of this compound

Microorganism (Type)Observed Activity / Concentration RangeReference
Staphylococcus aureus (Gram-Positive)Significant concentration-dependent inhibition nih.govnih.gov
Bacillus cereus (Gram-Positive)Significant concentration-dependent inhibition nih.govnih.gov
Klebsiella pneumoniae (Gram-Negative)Significant concentration-dependent inhibition nih.govnih.gov
Escherichia coli (Gram-Negative)Significant concentration-dependent inhibition nih.govnih.gov
Pseudomonas aeruginosa (Gram-Negative)Significant concentration-dependent inhibition nih.govnih.gov

Anti-mycobacterial Efficacy

Investigations into the anti-mycobacterial efficacy of this compound have yielded specific findings. In a radiorespirometric bioassay, this compound, along with ajugarin-I and ajugarin-II, was found to be inactive against Mycobacterium tuberculosis at minimum inhibitory concentrations (MICs) exceeding 128 micrograms/ml. wikipedia.org It is important to note that while certain synthetic analogues of clerodane diterpenes have demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis MTB H37Rv, with MICs as low as 1.56 µg/ml, these findings pertain to modified clerodane structures rather than this compound itself. guidetopharmacology.org

Antifungal Properties

This compound has been reported to possess fungicidal activity, specifically against plant pathogenic fungi. cdutcm.edu.cnnih.gov This antifungal action is a characteristic shared broadly among clerodane diterpenes, which are known to exhibit such properties. ctdbase.orgnih.gov

Other Biological Activities

Beyond its antimicrobial effects, this compound, as a member of the clerodane diterpene family, has been explored for other significant biological activities, including modulation of opioid receptors and potentiation of nerve growth factor.

Opioid Receptor Modulatory Activity (e.g., κ-Opioid Receptor Agonism)

Clerodane diterpenes, as a class of compounds, are recognized for their ability to act as opioid receptor probes and exhibit opioid receptor agonist effects. nih.gov A notable example within this class is salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, which is a potent and selective agonist for κ-opioid receptors. While the broader class of clerodane diterpenes demonstrates these modulatory activities, direct specific evidence for this compound's own κ-opioid receptor agonism is not explicitly detailed in the available research findings. However, its classification within this group suggests a potential for such interactions.

Nerve Growth Factor Potentiation

Clerodane diterpenes have been observed to exhibit nerve growth factor (NGF)-potentiating activity. ctdbase.orgnih.gov This activity involves enhancing the effects of NGF, a crucial neurotrophin involved in the growth, maintenance, and survival of neurons. For instance, specific clerodane diterpenes, such as 15-hydroxy-16-acetoxy-ent-clerod-3-en-18-oic acid and other related clerodanes isolated from Baccharis gaudichaudiana, have shown an enhancing effect on NGF-induced neurite outgrowth in PC 12D cells. While this compound belongs to the clerodane diterpene class, direct specific research findings confirming this compound's isolated NGF-potentiating activity were not explicitly available in the provided information.

Anti-peptic Ulcer Effects

Based on the available research findings, there is no direct information detailing the anti-peptic ulcer effects specifically attributed to the isolated chemical compound this compound. General mechanisms of anti-ulcer agents typically involve the inhibition of gastric acid secretion, stimulation of protective factors such as mucus and bicarbonate, and antioxidant effects that counteract oxidative stress in the gastric mucosa. nih.govnih.gov

Computational and Systems Biology Approaches to Mechanism Elucidation

Computational and systems biology methods have been instrumental in exploring the potential mechanisms of action for this compound, particularly through molecular docking and network pharmacology analyses.

Molecular Docking Studies

Molecular docking investigations have provided insights into this compound's potential interactions with various biological targets. A key finding is this compound's ability to interact with the colchicine binding site on α-tubulin, forming a hydrogen bond with Asn 101. This suggests a shared mechanism of action with colchicine, involving microtubule destabilization, arrest of cells in the G2/M-phase, and the induction of polyploidy.

Furthermore, this compound has been docked against bacterial enzymes, demonstrating favorable binding energies with Enoyl-[acyl-carrier-protein] reductase (PDB ID: 1C14), an enzyme crucial for bacterial survival in Escherichia coli. This interaction, with a reported binding energy of -5.06 kcal/mol, indicates this compound's potential for antimicrobial activity. guidetopharmacology.org

In the context of its anticancer potential, molecular docking studies have been performed with this compound against several cancer-related protein targets. These targets include cyclin-dependent kinase 2, Hsp 90 Chaperone inhibitor, phosphoinositide 3-kinase, farnesyltransferase, androgen receptor, and the human p53 core domain mutant. wikipedia.org The docking calculations revealed strong binding affinities, with the most significant free energy change (ΔG) recorded for farnesyltransferase (PDB-ID 1JCQ) at –8.2 Kcal/mol. Phosphoinositide 3-kinase (PDB-ID 4FLH) also showed a notable binding affinity with a ΔG of –7.9 Kcal/mol. wikipedia.org

Table 1: Molecular Docking Binding Energies of this compound with Selected Protein Targets

Protein TargetPDB IDBinding Energy (ΔG, Kcal/mol)Reference
Farnesyltransferase1JCQ-8.2 wikipedia.org
Phosphoinositide 3-kinase4FLH-7.9 wikipedia.org
Enoyl-[acyl-carrier-protein] reductase1C14-5.06 guidetopharmacology.org
α-tubulin (colchicine binding site)N/AInteraction with Asn 101

Network Pharmacology Analysis

Network pharmacology analysis has been applied to this compound to comprehensively evaluate its potential as an anticancer and antioxidant agent, particularly in the context of human breast carcinoma cells (MCF-7). wikipedia.orgplantaedb.com This systems-level approach helps in understanding the intricate molecular interactions and pathways influenced by this compound, providing a broader perspective on its therapeutic effects. Studies utilizing this methodology have indicated this compound's cytotoxic activity against MCF-7 cells, while demonstrating no significant toxicity towards normal human lymphocyte cells (HLCs). wikipedia.orgplantaedb.com The proposed anticancer mechanism is supported by this compound's capacity to enhance the production of intracellular reactive oxygen species (ROS) and to reduce the content of reduced glutathione (GSH) in MCF-7 cells. wikipedia.orgplantaedb.com

Future Directions and Research Perspectives

Advancements in Synthetic Methodologies for Complex Clerodanes

The total synthesis of clerodane diterpenoids, including clerodin, remains a challenging yet crucial area of research due to their intricate polycyclic structures and numerous chiral centers nih.govresearchgate.netbeilstein-journals.org. Significant efforts have been dedicated to developing stereoselective methods for constructing the decalin skeleton, which forms the core of clerodanes researchgate.net. Strategies for stereo-control often involve diastereoface-selective reactions on rigid rings, exploiting conformational preferences, and diastereoselective cyclization researchgate.net.

Recent advancements in synthetic methodologies are exploring both traditional chemical approaches and innovative synthetic biology techniques. The "two-phase strategy" and chemoenzymatic synthesis are being investigated to overcome the challenges associated with accessing the core diterpene skeletons nih.govbeilstein-journals.org. For instance, truncated artificial pathways have been reconstructed in Escherichia coli to efficiently produce clerodane and ent-kaurane diterpenes like terpentetriene (B1263631) and ent-kaurene (B36324) nih.govbeilstein-journals.org. This microbial engineering approach offers a promising alternative for bypassing complex synthetic challenges, with optimized titers of terpentetriene reaching 66 ± 4 mg/L in shake-flask fermentation nih.gov.

Furthermore, the enantioselective and collective total synthesis of complex pentacyclic 19-nor-clerodanes, featuring higher oxidation states, is an active area rsc.orgrsc.orgrsc.org. Key features in these syntheses include ytterbium-catalyzed asymmetric inverse-electron-demand Diels–Alder reactions, providing common cis-decalin intermediates with multiple continuous stereocenters in high yield and stereoselectivity rsc.orgrsc.org. These advancements pave the way for the divergent synthesis of a range of structurally diverse clerodane congeners from common intermediates rsc.orgrsc.org.

Strategy/Methodology Key Features Achieved Outcome/Intermediate Reference
Stereoselective Construction of Decalin Skeleton Diastereoface-selective reactions, conformational preference, diastereoselective cyclization Control of contiguous stereogenic centers researchgate.net
Truncated Artificial Pathways in E. coli Microbial engineering, exogenous isoprenoid alcohol feeding Terpentetriene (66 ± 4 mg/L) nih.govbeilstein-journals.org
Enantioselective & Collective Total Synthesis Ytterbium-catalyzed asymmetric Diels–Alder reaction Common cis-decalin intermediate with 5 stereocenters rsc.orgrsc.org

Comprehensive Elucidation of Novel Biological Targets and Pathways

Clerodane diterpenoids are known for a wide array of biological activities, including insect antifeedant, anti-inflammatory, antimicrobial, cytotoxic, and opioid receptor modulating effects nih.govresearchgate.netontosight.airesearchgate.netresearchgate.netnih.govmedcraveonline.com. Despite extensive research, a comprehensive understanding of all novel biological targets and underlying pathways for many clerodanes, including this compound, is still evolving.

This compound, for instance, has demonstrated anti-inflammatory and antinociceptive effects mediated by kappa opioid receptors (KOR) and cannabinoid CB1 receptors (CB1R), suggesting its potential as a lead compound for novel anti-inflammatory agents targeting these receptors nih.gov. Beyond these, this compound has shown selective cytotoxicity against human monocytic leukemia (THP-1) cells by inducing apoptosis and upregulating pro-apoptotic marker caspase-3, without exhibiting toxicity to healthy blood cells univ-perp.fr. It also targets the G2/M phase of THP-1 cells, a characteristic feature of anticancer molecules univ-perp.fr. Furthermore, this compound has exhibited colchicine-like actions, inducing microtubule destabilization and mitotic abnormalities, and causing dose-dependent growth retardation in Allium cepa roots biorxiv.org.

Other clerodanes have also revealed specific mechanisms. Casearin J, another clerodane diterpene, induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL) cells by inhibiting the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump, inducing oxidative stress, and interfering with Notch1 signaling science.gov. The diverse mechanisms highlight the need for further research to fully map the molecular interactions of clerodanes.

Compound Biological Activity Proposed Mechanism/Target Reference
This compound Anti-inflammatory, Antinociceptive KOR, CB1R modulation nih.gov
This compound Cytotoxic (THP-1 cells) Apoptosis induction, Caspase-3 upregulation, G2/M phase targeting univ-perp.fr
This compound Growth Inhibition (A. cepa roots) Microtubule destabilization, Mitotic abnormalities biorxiv.org
Casearin J Cytotoxic (T-ALL cells) SERCA inhibition, Oxidative stress, Notch1 signaling interference science.gov

Discovery of New Clerodane Diterpenoids from Underexplored Sources

Clerodane diterpenoids are widely distributed secondary metabolites found in hundreds of plant species, as well as in fungi, bacteria, and marine sponges nih.govmedcraveonline.comrsc.org. Historically, the Lamiaceae and Asteraceae families have been rich sources of these compounds nih.govwikipedia.org. However, ongoing phytochemical investigations are continuously revealing new clerodanes from underexplored or less-studied sources.

For example, new clerodane-type diterpenes, tinosporins C and D, have been isolated from the stems of Tinospora sagittata, a plant known to be rich in clerodane diterpenes mdpi.com. Similarly, four new neo-clerodanes, crotonolins C-F, were discovered from the stem bark of Croton oligandrus tandfonline.com. Polyalthia longifolia has yielded four new 2-oxo-clerodane diterpenes and a new 4(3→2)-abeo-clerodane diterpene, which exhibit antifungal activity against plant pathogens acs.org.

The genus Casearia is also a notable source, with Casearia sylvestris yielding novel clerodane diterpenoids like casearvestrins A-C, which show cytotoxicity against tumor cell lines and antifungal activity nih.govresearchgate.net. Casearia graveolens has led to the isolation of nine new clerodane diterpenoids, graveospenes A–I, with some demonstrating cytotoxicity against human lung and hepatocellular carcinoma cells acs.org. Even edible plants like Justicia insularis have been identified as new sources of clerodane diterpenoids with cytotoxic activities against ovarian cancer cell lines nih.gov. These discoveries underscore the vast potential of biodiversity for isolating novel clerodane structures with diverse bioactivities.

Plant Source New Clerodane Compounds Isolated Key Bioactivity Reference
Tinospora sagittata Tinosporins C, D Cytotoxicity, α-glucosidase inhibitory activity mdpi.com
Croton oligandrus Crotonolins C-F Cytotoxicity (moderate against PC3 cells) tandfonline.com
Polyalthia longifolia 2-oxo-clerodane diterpenes, 4(3→2)-abeo-clerodane diterpene Antifungal activity against plant pathogens acs.org
Casearia sylvestris Casearvestrins A-C Cytotoxicity, Antifungal activity nih.govresearchgate.net
Casearia graveolens Graveospenes A-I Cytotoxicity (A549, HepG2 cells) acs.org
Justicia insularis 16α/β-hydroxy-cleroda-3,13(14)Z-dien-15,16-olide, 16-oxo-cleroda-3,13(14)E-dien-15-oic acid Cytotoxicity (ovarian cancer cells) nih.gov

Applications in Agrochemistry and Biopesticide Development

Clerodane diterpenoids are particularly well-known and extensively studied for their potent insect antifeedant and related insecticidal properties, making them promising candidates for agrochemical and biopesticide development nih.govresearchgate.netnih.govoup.combioone.org. This compound itself, originally isolated from Clerodendrum infortunatum, has shown potential as a natural pesticide due to its insect antifeedant activity nih.gov.

Research has demonstrated that Clerodendrum infortunatum can be considered an important plant for developing botanical biopesticides researchgate.netscholarsportal.info. This compound, along with its derivatives 15-methoxy-14,15-dihydrothis compound and 15-hydroxy-14,15-dihydrothis compound, exhibited significant insect growth inhibitory activity against the cotton bollworm, Helicoverpa armigera biorxiv.orgresearchgate.netscholarsportal.info. While their insecticidal activity was not always significant, their strong antifeedant effects were comparable to or even higher than azadirachtin (B1665905) in some tests nih.govoup.combioone.org. For instance, in no-choice tests, this compound showed 91.54% antifeedant activity against H. armigera at 5,000 ppm, which was higher than azadirachtin's 85.36% oup.com.

The potential for clerodane-rich plant extracts, such as those from Clerodendrum inerme, as eco-friendly solutions for pest management in integrated pest management (IPM) programs is also being explored uca.fr. Hexane extracts of C. inerme leaves showed high insecticidal (73%) and antifeedant (97%) action against the castor spiny caterpillar, Ariadne merione uca.fr. The presence of clerodane diterpenoids in plants like Clerodendrum phlomidis also contributes to their insecticidal activity against vectors like Stegomyia aegyptii pagepressjournals.org. These findings highlight the ongoing research into harnessing clerodanes for sustainable and natural pest control.

Compound/Extract Target Pest Antifeedant Activity (AI50/%) Insecticidal Activity (GI50/%) Reference
This compound Helicoverpa armigera 6-8 ppm (AI50) nih.gov, 91.54% at 5000 ppm oup.com 13 ppm (GI50) researchgate.netscholarsportal.info nih.govoup.comresearchgate.netscholarsportal.info
15-methoxy-14,15-dihydrothis compound Helicoverpa armigera 6-9 ppm (AI50) nih.gov 21 ppm (GI50) researchgate.netscholarsportal.info nih.govresearchgate.netscholarsportal.info
15-hydroxy-14,15-dihydrothis compound Helicoverpa armigera 8-11 ppm (AI50) nih.gov 11 ppm (GI50) researchgate.netscholarsportal.info nih.govresearchgate.netscholarsportal.info
Clerodendrum inerme (Hexane extract) Ariadne merione 97% 73% uca.fr

Q & A

How to formulate a research question on Clerodin’s biological activity?

Methodological Answer:

  • Framework Application : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope. For example: "Does this compound inhibit [specific enzyme/pathway] in [cell type/organism], and what is the dose-response relationship?" .
  • Theoretical Linkage : Align with existing frameworks (e.g., enzyme inhibition kinetics or receptor-ligand interaction models) to ensure relevance .
  • Precision : Avoid vague terms like "study effects"; instead, specify mechanisms (e.g., "How does this compound modulate NF-κB signaling in macrophages?") .

Q. What experimental designs are suitable for isolating and characterizing this compound?

Methodological Answer:

  • Extraction Optimization : Use comparative solvent systems (e.g., ethanol vs. supercritical CO₂) and validate yields via HPLC .
  • Structural Validation : Combine spectroscopic methods (NMR for stereochemistry, HRMS for molecular weight) and compare with published spectra .
  • Reproducibility : Document protocols in line with the Beilstein Journal of Organic Chemistry guidelines, including purity thresholds (>95%) and batch variability analysis .

Q. How to validate this compound’s purity and structural identity in novel isolates?

Methodological Answer:

  • Multi-Method Triangulation : Use orthogonal techniques:
    • Chromatography : HPLC-DAD for purity assessment.
    • Spectroscopy : ¹H/¹³C NMR for functional groups, IR for bond vibrations.
    • Reference Standards : Compare retention times/spectra with authenticated samples .
  • Statistical Reporting : Include RSD (relative standard deviation) for replicate analyses to quantify variability .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

  • Meta-Analysis Framework : Systematically compare studies using PRISMA guidelines, focusing on variables like assay conditions (pH, temperature), cell lines, and solvent carriers .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions, controlling for batch-to-batch this compound variability .
  • Statistical Modeling : Apply ANOVA to identify significant confounding factors (e.g., solvent DMSO concentration affecting bioavailability) .

Q. What methodologies optimize this compound’s synthetic yield while minimizing byproducts?

Methodological Answer:

  • Design of Experiments (DOE) : Use response surface methodology (RSM) to test factors like catalyst loading, temperature, and reaction time .
  • Byproduct Profiling : Employ LC-MS to identify and quantify impurities, then adjust reaction pathways (e.g., protecting group strategies) .
  • Scale-Up Considerations : Pilot batch synthesis under cGMP-like conditions to assess reproducibility at larger scales .

Q. How to integrate multi-omics approaches to study this compound’s mechanism of action?

Methodological Answer:

  • Hypothesis-Driven Workflow :
    • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics : SILAC labeling to quantify protein expression changes.
    • Metabolomics : LC-MS/MS to track metabolic pathway shifts .
  • Data Integration : Use pathway enrichment tools (e.g., KEGG, STRING) to map cross-omics interactions and validate via CRISPR/Cas9 knockout models .

Q. How to design a robust in vivo study to evaluate this compound’s toxicity profile?

Methodological Answer:

  • Dose Escalation Protocol : Follow OECD guidelines for acute/chronic toxicity, including histopathology, serum biomarkers, and organ-weight ratios .
  • Control Groups : Include vehicle-only and positive control (e.g., a known hepatotoxin) to contextualize findings .
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for reporting animal studies and obtain institutional IACUC approval .

Methodological Resources

  • Data Contradiction Analysis : Cross-reference with systematic reviews and prioritize open-access datasets for transparency .
  • Experimental Reproducibility : Follow Beilstein Journal standards for detailed supplementary materials, including raw spectra and statistical code .
  • Theoretical Framing : Anchor studies in established biochemical theories (e.g., structure-activity relationships) to strengthen interpretability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.